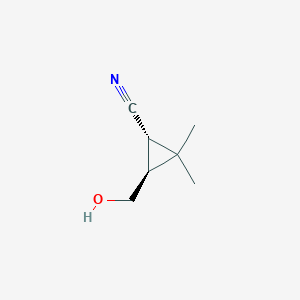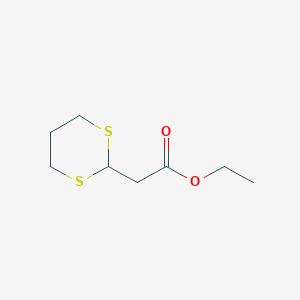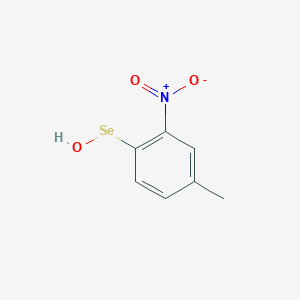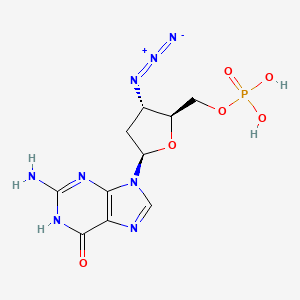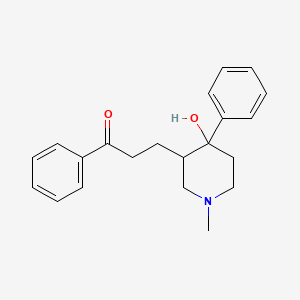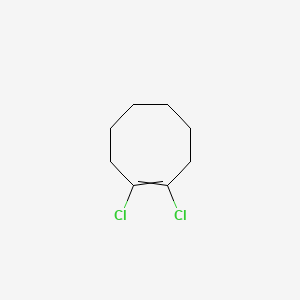
1,2-Dichlorocyclooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichlorocyclooct-1-ene is an organic compound with the molecular formula C8H12Cl2 It is a member of the cycloalkene family, characterized by a ring structure with two chlorine atoms attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclooct-1-ene can be synthesized through the chlorination of cyclooctene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the 1,2-positions on the cyclooctene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichlorocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with reagents such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products include various substituted cyclooctenes depending on the nucleophile used.
Addition: Products include 1,2-dihalocyclooctanes.
Oxidation: Products include epoxides or diols.
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorocyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of halogenation on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dichlorocyclooct-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dichlorocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dichlorocyclooctane: Similar but lacks the double bond.
Uniqueness
1,2-Dichlorocyclooct-1-ene is unique due to its eight-membered ring structure combined with the presence of a double bond and two chlorine atoms
Eigenschaften
CAS-Nummer |
64997-11-1 |
|---|---|
Molekularformel |
C8H12Cl2 |
Molekulargewicht |
179.08 g/mol |
IUPAC-Name |
1,2-dichlorocyclooctene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H2 |
InChI-Schlüssel |
GVEPDUWVJNRMFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C(CC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
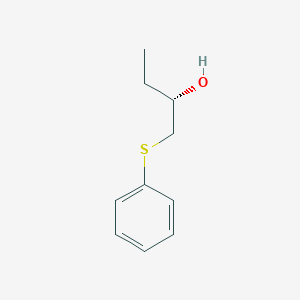
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
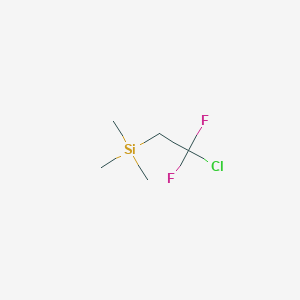
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
